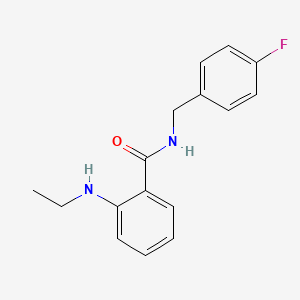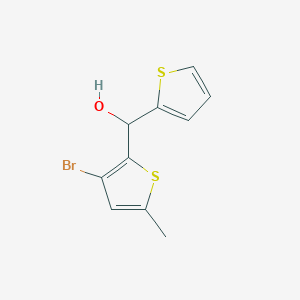
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is an organic compound with the molecular formula C12H11BrOS. It features a brominated thiophene ring and a methanol group, making it a versatile compound in various chemical reactions and applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol typically involves the bromination of 5-methylthiophene followed by a coupling reaction with thiophene-2-ylmethanol. The reaction conditions often include the use of a brominating agent such as N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane (DCM) at low temperatures to control the reaction rate .
Industrial Production Methods
This may include continuous flow reactors to ensure consistent product quality and yield .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Substitution: The bromine atom can be substituted with other functional groups such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea (NH2CSNH2).
Major Products
Oxidation: Formation of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)carboxylic acid.
Reduction: Formation of (5-Methylthiophen-2-yl)(thiophen-2-yl)methanol.
Substitution: Formation of (3-Amino-5-methylthiophen-2-yl)(thiophen-2-yl)methanol.
Wissenschaftliche Forschungsanwendungen
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Wirkmechanismus
The mechanism of action of (3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit specific enzymes involved in metabolic pathways.
Receptor Binding: May bind to specific receptors, altering cellular signaling pathways.
DNA Interaction: Possible interaction with DNA, leading to changes in gene expression.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (3-Bromo-5-methylphenyl)(thiophen-2-yl)methanol
- (3-Bromo-5-methylthiophen-2-yl)trimethylsilane
- (3-Bromo-5-methylthiophen-2-yl)(thiophen-3-yl)methanol
Uniqueness
(3-Bromo-5-methylthiophen-2-yl)(thiophen-2-yl)methanol stands out due to its unique combination of a brominated thiophene ring and a methanol group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications .
Eigenschaften
Molekularformel |
C10H9BrOS2 |
|---|---|
Molekulargewicht |
289.2 g/mol |
IUPAC-Name |
(3-bromo-5-methylthiophen-2-yl)-thiophen-2-ylmethanol |
InChI |
InChI=1S/C10H9BrOS2/c1-6-5-7(11)10(14-6)9(12)8-3-2-4-13-8/h2-5,9,12H,1H3 |
InChI-Schlüssel |
RAKNKXZMPZUPIL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(S1)C(C2=CC=CS2)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


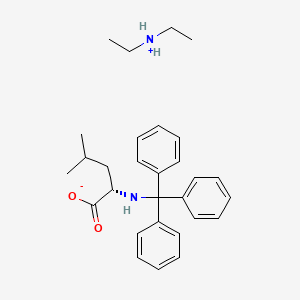
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)
![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)
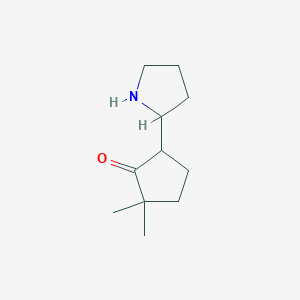
![2-[1-(Propan-2-yl)-1H-1,2,4-triazol-5-yl]propanoic acid](/img/structure/B13085825.png)
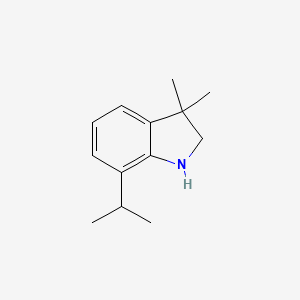

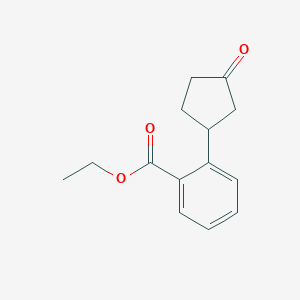
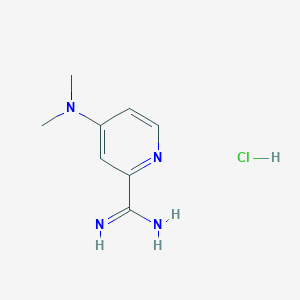

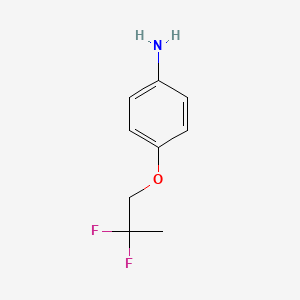
![tert-Butyl 3-amino-5-bromo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B13085875.png)
![5-[(Pent-1-yn-3-yl)amino]pyrazine-2-carboxylic acid](/img/structure/B13085882.png)
